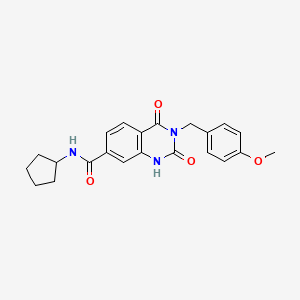
N-cyclopentyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-cyclopentyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide” is a complex organic molecule. It contains a cyclopentyl group, a methoxybenzyl group, and a tetrahydroquinazoline group. These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroquinazoline ring and the attachment of the cyclopentyl and methoxybenzyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydroquinazoline ring, which is a heterocyclic compound containing a ring of four carbon atoms and two nitrogen atoms. Attached to this ring would be the cyclopentyl and methoxybenzyl groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tetrahydroquinazoline ring could potentially undergo various reactions, including substitutions, additions, or ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the presence of functional groups, and the overall charge distribution .Wissenschaftliche Forschungsanwendungen
Protein-Ligand Binding
The compound is listed in the Protein-Ligand Binding and Molecular Recognition Database . This suggests that it may have potential applications in the study of protein-ligand interactions, which are crucial in understanding biological processes and drug design.
Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI)
The compound could potentially be used in NMR and MRI technologies . These technologies have diverse applications spanning physics, chemistry, geology, and medical science. They are foundational in clinical research and provide valuable methodologies for visualizing internal anatomical structures and soft tissues.
Small Modular Reactors (SMRs)
Although the connection is not direct, the compound’s acronym SMR is also used for Small Modular Reactors . These reactors have received pervasive attention from a wide range of researchers, designers, developers, stakeholders, and customers. They have many advantages and diverse applications, such as modularity or deployment for desalination, energy storage, hydrogen production, process heat, and district heating.
Anticancer Activity
The compound may have potential anticancer activity . In a study, similar compounds were synthesized and screened for the loss of cell viability in mammary carcinoma cells. The results showed significant IC 50 values, indicating potential anticancer activity.
Antimicrobial Activity
The compound could potentially have antimicrobial activity . A series of novel phenylthiazolidinone linked benzamide derivatives were synthesized and screened for in vitro antimicrobial activity against various bacterial and fungal strains. Most of the compounds displayed moderate antibacterial and antifungal activity.
Scientific Research Project Management
While not directly related to the compound itself, the compound’s complex name and structure highlight the importance of standardizing the management of scientific research projects . This includes reducing a range of problems in scientific research project management, such as ensuring accurate and consistent naming and classification of compounds.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-cyclopentyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-29-17-9-6-14(7-10-17)13-25-21(27)18-11-8-15(12-19(18)24-22(25)28)20(26)23-16-4-2-3-5-16/h6-12,16H,2-5,13H2,1H3,(H,23,26)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYKOPIMHKFXOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC4CCCC4)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-acetyl-2-(4-cyanobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2839487.png)
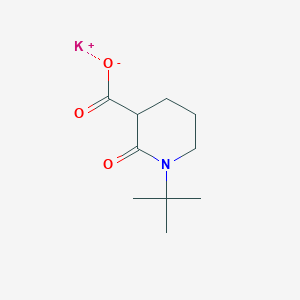
![4-(3,4-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2839491.png)
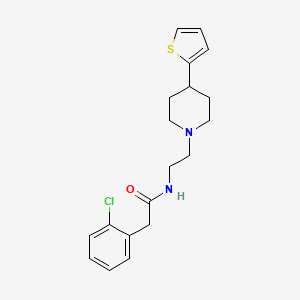

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide](/img/structure/B2839498.png)
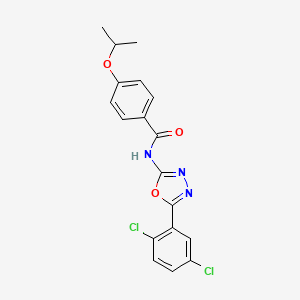

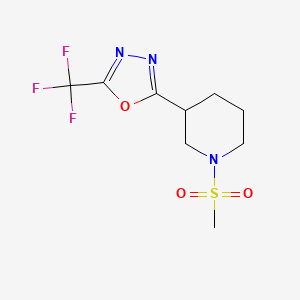
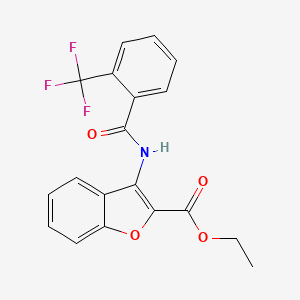
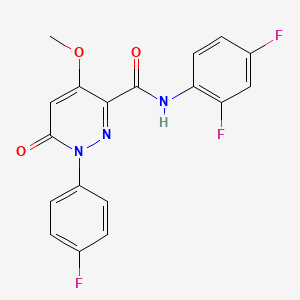
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2839507.png)

